(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Physicochemical profiling Fluorine walk Azetidine scaffold

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (CAS 2309734-17-4; molecular formula C14H12F2N4O; molecular weight 290.27 g/mol) is a synthetic small molecule characterized by a 2,6-difluorophenyl carbonyl group linked to a 3-(pyrazin-2-ylamino)azetidine scaffold. The compound belongs to the broader class of pyrazine-azetidine derivatives, a chemotype that has been extensively explored in patent literature for kinase inhibition, particularly Spleen Tyrosine Kinase (Syk) and other intracellular signaling targets.

Molecular Formula C14H12F2N4O
Molecular Weight 290.274
CAS No. 2309734-17-4
Cat. No. B2485172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
CAS2309734-17-4
Molecular FormulaC14H12F2N4O
Molecular Weight290.274
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=CC=C2F)F)NC3=NC=CN=C3
InChIInChI=1S/C14H12F2N4O/c15-10-2-1-3-11(16)13(10)14(21)20-7-9(8-20)19-12-6-17-4-5-18-12/h1-6,9H,7-8H2,(H,18,19)
InChIKeyUMSRGTRQTVSKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (CAS 2309734-17-4): Structural Identity and Compound-Class Context for Research Procurement


(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (CAS 2309734-17-4; molecular formula C14H12F2N4O; molecular weight 290.27 g/mol) is a synthetic small molecule characterized by a 2,6-difluorophenyl carbonyl group linked to a 3-(pyrazin-2-ylamino)azetidine scaffold [1]. The compound belongs to the broader class of pyrazine-azetidine derivatives, a chemotype that has been extensively explored in patent literature for kinase inhibition, particularly Spleen Tyrosine Kinase (Syk) and other intracellular signaling targets [2]. The 2,6-difluorophenyl motif is a privileged fragment in medicinal chemistry, known to confer enhanced metabolic stability compared to non-fluorinated or mono-fluorinated phenyl analogs due to the electron-withdrawing and steric effects of ortho-fluorine substitution [3]. This specific combination of a 2,6-difluorophenyl group with a pyrazin-2-ylamino azetidine core defines the compound's structural identity and distinguishes it from closely related analogs that differ in the fluorine substitution pattern on the phenyl ring or the nature of the heteroaryl-amino group attached to the azetidine [1].

Why (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone Cannot Be Casually Replaced by In-Class Analogs


Within the pyrazine-azetidine compound class, apparently subtle structural modifications—such as the position of fluorine atoms on the phenyl ring or the choice of the amine substituent on the azetidine—can drastically alter key drug-like properties including lipophilicity (LogP), basicity (pKa), metabolic stability, and target binding affinity [1]. For instance, a systematic study of fluorinated azetidine derivatives has demonstrated that difluorination patterns significantly modulate pKa and LogP while generally preserving microsomal stability, but the magnitude and direction of these effects depend on the specific fluorine positions [2]. Consequently, a compound such as (2,6-difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, which bears a distinct 2,6-difluoro substitution pattern on the benzoyl moiety, cannot be assumed to exhibit identical physicochemical behavior to its 3,4-difluorophenyl analog (molecular formula C14H12F2N4O, MW 290.274) or to other in-class variants with different aryl or heteroaryl groups attached to the azetidine core [3]. Generic substitution without empirical verification of the specific compound's properties risks introducing unwanted deviations in solubility, permeability, or target selectivity that can compromise the integrity of a research program or screening campaign.

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Fluorine Substitution Pattern Divergence: 2,6-Difluorophenyl vs. 3,4-Difluorophenyl Analogs Modulates LogP and pKa

The 2,6-difluorophenyl substituent in the target compound is expected to produce a distinct LogP and pKa profile relative to the 3,4-difluorophenyl regioisomer. While direct experimental data for the target compound are not publicly available, a systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that fluorine substitution position significantly alters basicity: 3-fluoroazetidine reduced pKa of the conjugate acid from ~11.3 to ~9.3 (Δ ≈ −2.0 units), whereas 3,3-difluoroazetidine further lowered pKa to ~7.0 (Δ ≈ −4.3 units) [1]. In contrast, fluorination on the aromatic ring remote from the basic center exerts a weaker and position-dependent electronic effect. The 2,6-difluorophenyl group, with its symmetric ortho-fluorine arrangement, creates a unique electrostatic environment around the carbonyl that differs from the 3,4-difluorophenyl electronic distribution, impacting hydrogen-bond acceptor strength and overall molecular polarity [2]. A structurally analogous compound, (3,4-difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, shares the identical molecular formula (C14H12F2N4O) and molecular weight (290.274 g/mol) , making it the closest direct comparator for assessing regioisomer-dependent property differences.

Physicochemical profiling Fluorine walk Azetidine scaffold Lead optimization

Kinase Selectivity Landscape: Pyrazin-2-ylamino Azetidine Scaffold Confers Syk Inhibition Potential Distinct from PDE10-Targeting Analogs

The pyrazin-2-ylamino azetidine scaffold has been explicitly claimed in patents as a core structure for Spleen Tyrosine Kinase (Syk) inhibition. US Patent 9,359,308 (Portola Pharmaceuticals) describes pyrazine compounds of Formula (I) designed to inhibit Syk kinase activity, with specific embodiments incorporating azetidine-linked pyrazine groups [1]. Although the exact Syk IC50 value for (2,6-difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has not been disclosed in the public domain as of the knowledge cutoff, the patent establishes the chemotype's intended pharmacological rationale. In contrast, structurally distinct pyrazine-azetidine compounds where the pyrazine ring is directly attached to the azetidine via a carbonyl linker (e.g., azetidin-1-yl(pyrazin-2-yl)methanone derivatives) have been patented as PDE10 inhibitors for CNS indications such as schizophrenia and Huntington's disease [2]. This bifurcation in target selectivity—Syk kinase vs. PDE10 phosphodiesterase—is driven by the specific connectivity and substitution pattern around the pyrazine-azetidine core, demonstrating that nominally similar building blocks can lead to orthogonal biological activities depending on the precise molecular architecture [3].

Kinase inhibitor Syk PDE10 Target selectivity Pyrazine chemotype

Metabolic Stability Advantage of 2,6-Difluorophenyl Motif: Class-Level Evidence for Reduced Oxidative Clearance vs. Non-Fluorinated Phenyl Analogs

The 2,6-difluorophenyl group is a well-established metabolic blocking strategy in medicinal chemistry. Ortho-fluorine substitution on the phenyl ring shields the adjacent positions from cytochrome P450-mediated oxidative metabolism, as documented across multiple chemical series [1]. In a systematic study of fluorinated saturated heterocyclic amines, intrinsic microsomal clearance (CLint) measurements in human liver microsomes demonstrated that difluorinated azetidine derivatives retained high metabolic stability (with the single exception of the 3,3-difluoroazetidine variant) [2]. Extrapolating from class-level principles, the 2,6-difluorophenyl moiety in the target compound is predicted to exhibit lower intrinsic clearance compared to a non-fluorinated phenyl analog or a 4-fluoro (mono-fluoro) phenyl analog, due to the dual ortho-fluorine blocking effect [3]. A directly comparable analog, (3,4-difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, lacks ortho-fluorine blocking on the 2- and 6-positions, potentially leaving the phenyl ring more susceptible to metabolic attack at these unsubstituted sites, although empirical head-to-head CLint data for the two regioisomers are not publicly available.

Metabolic stability Microsomal clearance Fluorine blocking CYP450 In vitro ADME

Azetidine Ring Conformational Rigidity: Enhanced Target Binding Affinity Potential Compared to Flexible Piperidine or Pyrrolidine Analogs

The azetidine ring provides a distinct conformational constraint profile compared to larger saturated nitrogen heterocycles such as pyrrolidine (5-membered) or piperidine (6-membered). Azetidine's four-membered ring imposes a rigid, well-defined exit vector for substituents, which can translate into improved binding affinity through reduced entropic penalty upon target engagement [1]. This principle is exemplified in approved kinase inhibitors: cobimetinib, a MEK inhibitor, employs an azetidine-containing scaffold to achieve potent and selective target binding [2]. In the pyrazine-azetidine chemotype represented by (2,6-difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, the 3-aminoazetidine linkage positions the pyrazine ring in a spatially constrained orientation distinct from what would be achieved with a 3-aminopyrrolidine or 4-aminopiperidine linker. A comparator compound, 2-(4-fluorophenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2189499-50-9), features a similar pyrazine-aminoazetidine core but differs in the acyl substituent [3], illustrating how the azetidine scaffold serves as a common building block while the acyl group fine-tunes potency and selectivity.

Conformational constraint Azetidine Binding entropy Scaffold hopping Kinase inhibitor design

Optimal Deployment Scenarios for (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone in Drug Discovery and Chemical Biology


Kinase-Focused Fragment-Based or Hit-to-Lead Screening Libraries

Given the pyrazin-2-ylamino azetidine chemotype's established patent association with Syk kinase inhibition [1], this compound is best deployed as a component of kinase-biased screening libraries where the 2,6-difluorophenyl substituent offers metabolic stability advantages over non-fluorinated analogs [2]. Its relatively low molecular weight (290.27 g/mol) makes it suitable for fragment-based drug discovery or early hit-to-lead optimization campaigns targeting tyrosine kinases.

Regioisomer Selectivity Profiling in Fluorine-Walk SAR Studies

The 2,6-difluorophenyl substitution pattern provides a critical data point in systematic 'fluorine-walk' structure-activity relationship (SAR) studies, where the 3,4-difluorophenyl analog serves as the direct comparator . Researchers can use this compound to quantify how the position of fluorine atoms on the phenyl ring affects LogP, pKa, metabolic stability, and target binding, generating transferable SAR knowledge for lead optimization programs.

Azetidine Conformational Constraint Studies in Scaffold-Hopping Campaigns

The rigid azetidine core distinguishes this compound from more flexible pyrrolidine and piperidine analogs. It is ideally suited for scaffold-hopping experiments where the goal is to evaluate whether constraining the amine linker improves binding affinity or selectivity for a kinase or GPCR target of interest, a strategy validated by the clinical success of azetidine-containing drugs such as cobimetinib [3].

In Vitro ADME Comparator for Fluorine Blocking Strategy Validation

With its dual ortho-fluorine substitution, this compound serves as a model substrate for evaluating the metabolic blocking hypothesis in in vitro ADME assays (e.g., human liver microsomal stability, CYP450 phenotyping). By comparing its intrinsic clearance against the non-fluorinated phenyl or 3,4-difluorophenyl analog, medicinal chemists can generate experimental evidence to guide fluorination strategy in their specific chemical series [2].

Quote Request

Request a Quote for (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.